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Compound of Interest

Compound Name: Geranylacetone

Cat. No.: B1662035

Introduction

Geranylacetone, systematically known as (5E)-6,10-dimethylundeca-5,9-dien-2-one, is an
acyclic monoterpenoid ketone.[1][2] It is a key constituent of various plant essential oils and is
recognized for its fresh, floral, and slightly fruity aroma.[3][4] Beyond its application in the
fragrance and flavor industries, Geranylacetone serves as a crucial intermediate in the
synthesis of valuable compounds such as isophytol (a precursor to Vitamin E) and other
terpenoids.[2][4]

This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to identify and
characterize Geranylacetone. The interpretation of this data is fundamental for researchers in
natural product chemistry, synthetic organic chemistry, and quality control, ensuring the
structural integrity and purity of the compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the accurate assignment of
spectroscopic signals. The following diagram illustrates the IUPAC-recommended numbering
for the carbon atoms in Geranylacetone, which will be referenced throughout this guide.

Caption: Molecular structure of Geranylacetone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. The analysis of both *H and 13C NMR spectra provides detailed
information about the connectivity and chemical environment of each atom.

'H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic
environments, and their proximity to other protons. The spectrum of Geranylacetone is
characterized by signals in both the aliphatic and olefinic regions.

Table 1: 1H NMR Spectroscopic Data for Geranylacetone (CDCls)

. . Coupling
. Chemical Shift . .
Atom Position Multiplicity Constant (J, Integration
(3, ppm)
Hz)
H1 (3H) 2.14 s - 3H
H3 (2H) 2.53 t 7.4 2H
H4 (2H) 2.26 t 7.4 2H
H5 (1H) 5.10 t 7.0 1H
H7 (2H) 2.05 q 7.5 2H
H8 (2H) 1.98 t 7.5 2H
H9 (1H) 5.08 t 7.0 1H
H12 (3H) 1.60 s - 3H
H11, H13 (6H) 1.68, 1.60 S - 6H

Data is compiled from typical values for similar structures and may vary slightly based on
experimental conditions.

Interpretation of the *H NMR Spectrum:

o Methyl Protons: The sharp singlet at & 2.14 ppm is characteristic of the methyl protons (H1)
adjacent to the carbonyl group. The singlets at & 1.60 and 1.68 ppm correspond to the
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methyl groups attached to the double bonds (H12, H11, and H13). Their singlet nature
indicates no adjacent protons for coupling.

o Methylene Protons: The signals for the methylene protons (H3, H4, H7, H8) appear as
triplets or quartets between & 1.98 and 2.53 ppm. The triplet at  2.53 ppm (H3) is
deshielded due to its proximity to the carbonyl group. The coupling patterns (triplets and
guartets) arise from splitting by adjacent methylene protons, confirming the chain
connectivity.

 Olefinic Protons: The protons on the carbon-carbon double bonds (H5 and H9) resonate
downfield around & 5.10 and 5.08 ppm. Their triplet multiplicity is a result of coupling with the
adjacent methylene protons.

3C NMR Spectroscopy

Carbon NMR provides a count of the non-equivalent carbon atoms in a molecule. The
spectrum of Geranylacetone shows 13 distinct signals, consistent with its molecular formula.

Table 2: 13C NMR Spectroscopic Data for Geranylacetone (CDCIs)
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Atom Position Chemical Shift (6, ppm)
C1 29.8
Cc2 208.5
C3 43.7
C4 225
C5 1235
C6 137.5
Cc7 39.7
C8 26.6
C9 124.2
C10 131.5
C11 25.7
C12 16.0
C13 17.6

Data is compiled from typical values and spectral databases like PubChem.[1]
Interpretation of the 3C NMR Spectrum:

e Carbonyl Carbon: The most downfield signal at  208.5 ppm is unequivocally assigned to the
ketone carbonyl carbon (C2). Its significant deshielding is a hallmark of this functional group.

 Olefinic Carbons: The four signals between & 123.5 and 137.5 ppm correspond to the four
sp? hybridized carbons of the two double bonds (C5, C6, C9, C10).

 Aliphatic Carbons: The remaining eight signals in the upfield region (d 16.0 - 43.7 ppm) are
attributed to the sp3 hybridized methyl and methylene carbons. The signal at 6 43.7 ppm (C3)
is the most downfield among the methylene carbons due to the electron-withdrawing effect of
the adjacent carbonyl group.
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Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of Geranylacetone in 0.5-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% tetramethylsilane (TMS) as an internal
standard.

 Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer, such as a
Varian CFT-20 or equivalent.[1]

e 1H NMR Acquisition:
o Set the spectral width to cover a range of 0-12 ppm.
o Use a 30-degree pulse angle.
o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Set the spectral width to cover a range of 0-220 ppm.
o Employ proton decoupling to simplify the spectrum to singlets.
o Use a 45-degree pulse angle.
o Set a relaxation delay of 2-5 seconds.

o Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of
1SC_

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale by setting the
TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by detecting the
absorption of infrared radiation at specific vibrational frequencies.

Table 3: Key IR Absorption Bands for Geranylacetone

Wavenumber (cm~?) Vibration Type Functional Group
~2970-2850 C-H stretch Alkane (CHs, CH2)
~1715 C=0 stretch (strong) Ketone

~1670 C=C stretch (medium) Alkene

~1450, ~1375 C-H bend Alkane

Data sourced from NIST Chemistry WebBook and related literature.[3][4]

Interpretation of the IR Spectrum: The IR spectrum of Geranylacetone is dominated by a very
strong, sharp absorption band around 1715 cm~1.[3] This is a definitive indicator of the carbonyl
(C=0) stretching vibration of an aliphatic ketone. The presence of C-H stretching vibrations just
below 3000 cm~1 confirms the aliphatic nature of the molecule. A weaker absorption around
1670 cm™1 s attributable to the C=C stretching of the two double bonds. The presence of these
key bands provides rapid confirmation of the core functional groups of Geranylacetone.

Experimental Protocol for FTIR Spectroscopy (Neat)

o Sample Preparation: As Geranylacetone is a liquid, a neat spectrum can be obtained. Place
one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl)
salt plates.

 Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker
Tensor 27 FT-IR.[1]

o Data Acquisition:
o Acquire a background spectrum of the clean salt plates.

o Mount the sample assembly in the spectrometer.
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o Scan the sample over the mid-IR range (typically 4000-400 cm™1).

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

» Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule upon ionization, offering valuable clues to its structure. For Geranylacetone,
Electron lonization (EI) is a common method.

Table 4: Major Fragments in the EI-Mass Spectrum of Geranylacetone

Mass-to-Charge Ratio

(miz) Proposed Fragment lon Relative Intensity
miz

194 [M]* (Molecular lon) Low

151 [M - CsH7]* Moderate

136 [M - C4HsO]* Moderate

69 [CsHo]* High

43 [CsH7]* or [CHsCO]* Base Peak (100%)
41 [CsHs]*+ High

Data sourced from PubChem and the NIST Mass Spectrometry Data Center.[1][5]

Interpretation of the Mass Spectrum: The molecular ion peak [M]* is observed at m/z 194,
confirming the molecular weight of Geranylacetone (C13H220).[1] The base peak at m/z 43 is
characteristic of the acetyl group ([CHsCO]*) resulting from alpha-cleavage, a common
fragmentation for ketones. Another significant fragmentation is the McLafferty rearrangement,
which can lead to the peak at m/z 136. The prominent peak at m/z 69 is indicative of the
cleavage of the allylic bond, forming a stable CsHo* cation.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1662035?utm_src=pdf-body
https://www.benchchem.com/product/b1662035?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Geranylacetone
https://m.chemicalbook.com/SpectrumEN_689-67-8_1HNMR.htm
https://www.benchchem.com/product/b1662035?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Geranylacetone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662035?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Fragmentation Pathway

[M - CaHsO]*
m/z 136
[CsHol*
m/z 69
Allylic Cleavage
[M - CsH7]*
a-Cleavage m/z 151

[CHsCOJ*
m/z 43 (Base Peak)

McLafferty Rearrangement

Allylic Cleavage

Geranylacetone
[M]*, m/z 194

Click to download full resolution via product page

Caption: Proposed key fragmentation pathways for Geranylacetone in EI-MS.

Experimental Protocol for GC-MS

o Sample Preparation: Prepare a dilute solution of Geranylacetone in a volatile organic
solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

e Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with
an electron ionization (EI) source, such as a HITACHI M-80B.[1]

e GC Conditions:
o Column: Use a suitable capillary column (e.g., DB-5 or HP-5ms).
o Injection: Inject 1 pL of the sample solution into the GC inlet.

o Temperature Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then
ramp up to a high temperature (e.g., 250°C) at a rate of 10°C/min.

e MS Conditions:
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o lonization Mode: Electron lonization (EI).

o lonization Energy: 70 eV.[1]

o Mass Range: Scan from m/z 40 to 300.

o Data Analysis: Analyze the mass spectrum corresponding to the GC peak of
Geranylacetone. Identify the molecular ion and major fragment ions and compare them with
reference library spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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